![molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9](/img/structure/B2766115.png)
3-Azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
3-Azabicyclo[3.3.1]nonan-9-ol, also known as 3-Azabicyclo[3.3.1]nonanol or ABCN, is a bicyclic monoterpene alcohol that is widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ABCN is a natural product found in essential oils, such as cinnamon and clove, and is also a major component of the flavorings used in many foods and beverages. It is also used as an intermediate in the synthesis of many other compounds, including pharmaceuticals.
Scientific Research Applications
Antimicrobial Properties
3-Azabicyclo[3.3.1]nonan-9-ol derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that certain derivatives, such as thiosemicarbazones and thiazolidin-4-ones, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various microbial organisms, including Escherichia coli, Bacillus Subtilis, Aspergillus flavus, and Rhizopus species, showing promising growth inhibition properties (Ramachandran et al., 2011), (Ramachandran et al., 2009), (Umamatheswari & Kabilan, 2011).
Structural and Conformational Studies
This compound and its derivatives have been extensively studied for their structural and conformational characteristics. Detailed NMR studies have helped establish their stereochemical assignments, revealing that these compounds typically exist in a twin-chair conformation with equatorial orientations of substituents. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Park, Jeong, & Parthiban, 2011), (Iriepa et al., 2004).
Catalytic Applications
Recent studies have also explored the use of this compound derivatives in catalysis. For instance, hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, which are related to 9-azabicyclo[3.3.1]nonan-9-ol, have been effectively used as catalysts in the oxidation of secondary alcohols. This application demonstrates the potential utility of these compounds in synthetic organic chemistry (Toda et al., 2023).
Mechanism of Action
Mode of Action
3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .
properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRFUVPXXUBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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